N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole moiety in the structure imparts significant pharmacological properties, making it a compound of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide are the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound acts by inhibiting the COX enzymes , thereby reducing the production of prostaglandins . The anti-inflammatory activity of the compound is mediated chiefly through the inhibition of COX-2, which is induced at the sites of inflammation to generate prostaglandins . On the other hand, inhibition of COX-1 can lead to deleterious effects in the gastrointestinal tract .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins and leukotrienes . The metabolism of arachidonic acid to prostaglandins is catalyzed by the COX enzymes . By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Result of Action
The inhibition of COX enzymes by the compound leads to a reduction in the production of prostaglandins . This results in significant anti-inflammatory and analgesic activities . Some of the synthesized compounds have been found to exhibit these activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of 6-chlorobenzo[d]thiazole. This can be achieved by reacting 2-aminothiophenol with 2-chlorobenzoic acid under reflux conditions in the presence of a dehydrating agent such as polyphosphoric acid.
Formation of Pyrazole Intermediate: The next step involves the synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid. This can be prepared by the cyclization of hydrazine with ethyl acetoacetate, followed by methylation using methyl iodide.
Coupling Reaction: The final step involves the coupling of the benzothiazole intermediate with the pyrazole intermediate. This can be achieved by reacting the benzothiazole intermediate with the pyrazole intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-(piperidin-1-yl)acetamide
Uniqueness
N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of the pyrazole moiety, which imparts distinct pharmacological properties compared to other benzothiazole derivatives. The combination of the benzothiazole and pyrazole rings in a single molecule enhances its biological activity and makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS/c1-23-10-9-16(22-23)18(25)24(12-13-5-3-2-4-6-13)19-21-15-8-7-14(20)11-17(15)26-19/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTKOVXHHHEKAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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